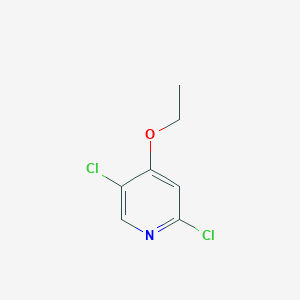
7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of methoxymethoxy, dinitro, and tetrazolyl groups attached to the chromen-2-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multistep reactionsFor instance, the tetrazolyl group can be introduced via a multicomponent domino Knoevenagel condensation/1,3-dipolar cycloaddition reaction using NiO nanoparticles as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity. The process may also involve the use of environmentally friendly solid catalysts to reduce toxic waste .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy and dinitro groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce new functional groups into the compound .
Applications De Recherche Scientifique
7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The presence of the tetrazolyl group allows for strong binding interactions with metal ions and other biomolecules, which can modulate the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1H-Tetrazol-5-yl)isophthalic acid: This compound shares the tetrazolyl group and is used in the synthesis of metal-organic frameworks.
2-(1H-Tetrazol-5-yl)acrylonitrile: Another tetrazole derivative used in various organic synthesis reactions.
Uniqueness
7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the combination of methoxymethoxy, dinitro, and tetrazolyl groups attached to the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H8N6O8 |
|---|---|
Poids moléculaire |
364.23 g/mol |
Nom IUPAC |
7-(methoxymethoxy)-6,8-dinitro-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C12H8N6O8/c1-24-4-25-10-7(17(20)21)3-5-2-6(11-13-15-16-14-11)12(19)26-9(5)8(10)18(22)23/h2-3H,4H2,1H3,(H,13,14,15,16) |
Clé InChI |
DDGGMOSEPFRGLR-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=C2C=C(C(=O)OC2=C1[N+](=O)[O-])C3=NNN=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Bis(tert-butoxycarbonyl)amino]pyridine](/img/structure/B13032176.png)

![8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one](/img/structure/B13032187.png)

![4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine](/img/structure/B13032199.png)
![(6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13032212.png)
![4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B13032213.png)
![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13032221.png)
![3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B13032239.png)



![3-(2-Aminoethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13032276.png)
